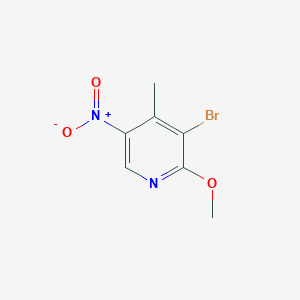

3-溴-2-甲氧基-4-甲基-5-硝基吡啶

描述

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is an organic intermediate . It is a light yellow solid with the molecular formula C7H7BrN2O3 . The molecular weight of this compound is 247.05 .

Synthesis Analysis

The synthesis of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine can be achieved from 2-chloro-4-methyl-3-nitropyridine. The 2-chloro-4-methyl-3-nitropyridine is first converted to 2-methoxy-4-methyl-3-nitropyridine using methanol. This is then brominated to yield 3-Bromo-2-methoxy-4-methyl-5-nitropyridine .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-methoxy-4-methyl-5-nitropyridine is InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3 . The SMILES string is C1(OC)=NC=C(Br)C(C)=C1N+=O .

Chemical Reactions Analysis

Nitropyridines, such as 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, can undergo various reactions. For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Physical And Chemical Properties Analysis

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is a solid at room temperature . It has a predicted boiling point of 302.8±37.0 °C and a predicted density of 1.636±0.06 g/cm3 . It is soluble in chloroform, dichloromethane, and ethyl acetate .

科学研究应用

氮氧化物基团的指导影响

- 对吡啶N-氧化物衍生物的硝化反应,包括类似于3-溴-2-甲氧基-4-甲基-5-硝基吡啶的化合物,揭示了N-氧化物基团在硝化反应中的独特指导影响(Hertog, Ammers, & Schukking, 2010)。

在不同溶剂中的反应性

- 卤代和烷氧基衍生的硝基吡啶,如3-溴-2-甲氧基-4-甲基-5-硝基吡啶,在溶剂极性的基础上显著变化。这种变化对于开发不同吡啶衍生物的合成方法至关重要(Hertog & Jouwersma, 1953)。

Reissert-Kaufmann型反应

- 取代N-甲氧基-4-硝基吡啶甲基硫酸盐的Reissert-Kaufmann型反应,类似于3-溴-2-甲氧基-4-甲基-5-硝基吡啶,展示了在特定位置引入氰基的能力,为硝基吡啶羧酸的制备提供了新途径(Matsumura, Ariga, & Ohfuji, 1970)。

二氨基硝基吡啶的合成

- 类似于3-溴-2-甲氧基-4-甲基-5-硝基吡啶的结构相似性,3-甲氧基-5,6-二氨基-2-硝基吡啶的合成过程涉及取代和硝化等步骤,展示了该化合物在产生各种衍生物方面的多功能性(C. Jun, 2007)。

安全和危害

The compound is classified as a hazard under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

Nitropyridines are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Nitropyridines are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .

Biochemical Pathways

The compound’s nitropyridine moiety suggests it may be involved in various biochemical reactions .

Result of Action

As a nitropyridine derivative, it may have potential applications in the synthesis of various pharmaceuticals and bioactive compounds .

Action Environment

The action of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage conditions in an inert atmosphere at room temperature .

属性

IUPAC Name |

3-bromo-2-methoxy-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(10(11)12)3-9-7(13-2)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOJMZCYPGNGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)

![N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2354024.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2354029.png)

![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide](/img/structure/B2354034.png)

![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B2354037.png)

![N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide](/img/structure/B2354041.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)